

Application Notes and Protocols for E7090 Succinate In Vitro Kinase Assay

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Compound of Interest

Compound Name: E7090 succinate

Cat. No.: B3324503

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Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] These receptor tyrosine kinases are crucial regulators of cellular processes, and their aberrant signaling is implicated in various cancers.[3][4][6] **E7090 succinate** exhibits its antitumor activity by inhibiting FGFR-mediated signaling pathways, which leads to the suppression of cell proliferation and induction of cell death in tumors with FGFR genetic alterations.[3][6] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of **E7090 succinate** against FGFR kinases.

Quantitative Data

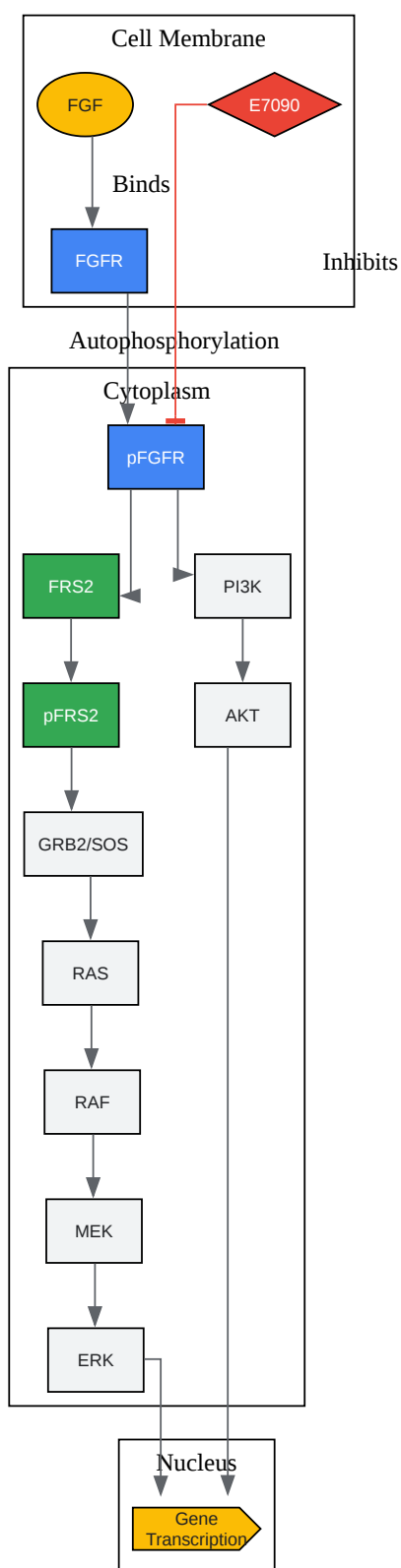
The inhibitory activity of **E7090 succinate** against a panel of kinases can be quantified by determining the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for E7090 against wild-type FGFRs and other selected kinases.

Kinase Target	IC50 (nM)
FGFR1	0.71
FGFR2	0.50
FGFR3	1.2
FGFR4	120
RET	<10
DDR2	<10
FLT1	<10
FGFR3 (K650E)	3.1
FGFR3 (K650M)	16

Data compiled from multiple sources.[\[1\]](#)

Signaling Pathway

E7090 succinate targets the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[\[3\]](#)[\[4\]](#) E7090 inhibits the initial phosphorylation of FGFR, thereby blocking these downstream signals.[\[3\]](#)[\[7\]](#)



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Caption: FGFR signaling pathway and the inhibitory action of E7090.

Experimental Protocols

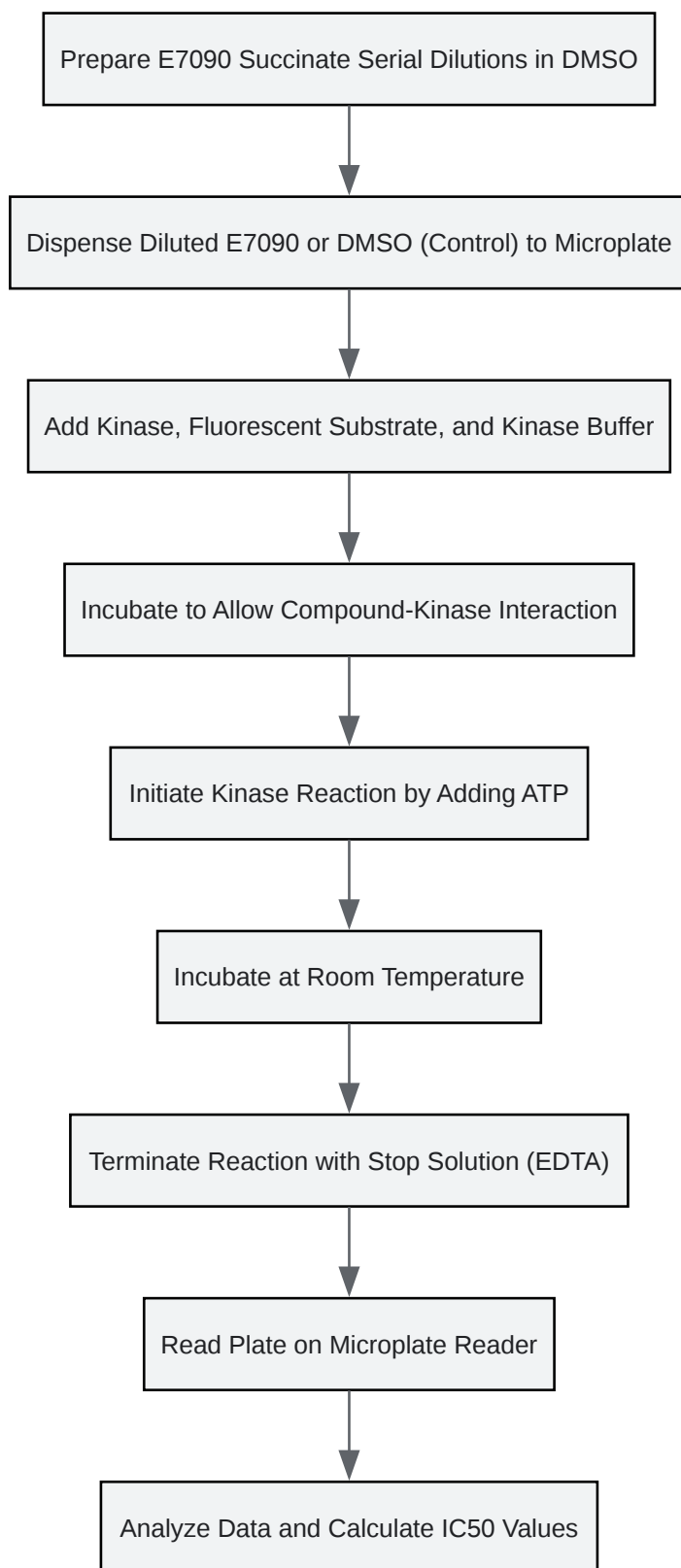
This section details a generalized protocol for determining the in vitro inhibitory activity of **E7090 succinate** against FGFR kinases. This protocol is based on a mobility shift assay format, as referenced in the literature, which measures the enzymatic activity of kinases.[8]

Materials and Reagents

- **E7090 succinate**
- Recombinant human FGFR1, FGFR2, and FGFR3 enzymes
- Fluorescently labeled peptide substrate
- Adenosine triphosphate (ATP)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- Stop solution (e.g., EDTA in buffer)
- Dimethyl sulfoxide (DMSO)
- Microplates (e.g., 384-well)
- Microplate reader capable of detecting fluorescence

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase assay.



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Caption: Experimental workflow for the E7090 in vitro kinase assay.

Detailed Protocol

- Compound Preparation:
 - Prepare a stock solution of **E7090 succinate** in DMSO (e.g., 20 mM).[\[3\]](#)[\[7\]](#)
 - Perform serial dilutions of the **E7090 succinate** stock solution in DMSO to create a range of concentrations for testing.
- Assay Plate Preparation:
 - Dispense a small volume (e.g., 1 μ L) of each **E7090 succinate** dilution or DMSO (for vehicle control) into the wells of a 384-well microplate.
- Kinase Reaction Mixture Preparation:
 - Prepare a master mix containing the recombinant FGFR enzyme, a suitable fluorescently labeled peptide substrate, and the appropriate kinase reaction buffer. The final concentrations of enzyme and substrate should be optimized for each kinase.
- Enzyme and Inhibitor Incubation:
 - Add the kinase reaction mixture to the wells of the microplate containing the diluted **E7090 succinate** or DMSO.
 - Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction:
 - Prepare an ATP solution in kinase reaction buffer.
 - Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be close to the K_m value for each specific kinase.
- Reaction Incubation:

- Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
The incubation time should be within the linear range of the enzyme reaction.
- Termination of Reaction:
 - Add a stop solution, such as a buffer containing EDTA, to each well to chelate the divalent cations (Mg^{2+} , Mn^{2+}) and terminate the enzymatic reaction.
- Data Acquisition:
 - Read the microplate using a microplate reader. The instrument will measure the ratio of phosphorylated to unphosphorylated substrate based on the mobility shift, which is detected by changes in fluorescence.
- Data Analysis:
 - The raw data will be expressed as the percentage of kinase activity relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the **E7090 succinate** concentration.
 - Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC_{50} value.[3]

Conclusion

This document provides a comprehensive overview and a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of **E7090 succinate** against FGFR kinases. The provided quantitative data, signaling pathway diagram, and experimental workflow are intended to guide researchers in the successful implementation and interpretation of this assay.

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